![molecular formula C22H19NO5 B162206 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine CAS No. 28342-31-6](/img/structure/B162206.png)
14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine” is a chemical compound with the molecular formula C22H19NO5 . It is also known as ethoxysanguinarine .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H19NO5 . The structure includes a phenanthridine core, which is a tricyclic aromatic system. This core is further substituted with ethoxy and methyl groups and contains additional dioxolo and benzodioxolo rings .Physical And Chemical Properties Analysis
The average mass of this compound is 377.390 Da and the monoisotopic mass is 377.126312 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antibacterial Applications
Ethoxysanguinarine has shown promising results in combating Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It appears to exert its effects by interfering with bacterial membrane and metabolic functions, including reactive oxygen species (ROS) production .
Antiviral Applications
This compound also offers therapeutic benefits for the treatment of respiratory syndrome virus-induced cytopathic effects, showcasing its potential as an antiviral agent .
Cancer Research
Ethoxysanguinarine has been investigated for its effects on cancer cells. Studies suggest it may inhibit cell viability and induce apoptosis in colorectal cancer (CRC) cells, indicating a potential role in cancer therapy .
Mecanismo De Acción
Target of Action
Ethoxysanguinarine (Eth) is a benzophenanthridine alkaloid extracted from Macleaya cordata . The primary target of Eth is the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism .
Mode of Action
Eth interacts directly with the allosteric drug and metabolite site of AMPK, stabilizing its activation . This interaction upregulates the activity of AMPK, leading to the induction of autophagy .
Biochemical Pathways
The activation of AMPK by Eth affects the mTORC1 pathway, a downstream target of AMPK . Eth decreases the phosphorylation of mTORC1 effectors (mTOR, p70S6K, and 4EBP1) in an AMPK-dependent manner . This suggests that Eth inhibits cell proliferation and induces autophagy depending on AMPK activation .
Result of Action
At low doses, Eth strongly inhibits the viability of breast cancer (BC) cell lines and induces autophagy . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, allowing the orderly recycling of cellular components .
Action Environment
It’s important to note that the effects of eth can vary between different types of tumors , suggesting that the tumor microenvironment may influence its action.
Propiedades
IUPAC Name |
23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXWTOTHXCQCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415720 |
Source


|
| Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |
CAS RN |
28342-31-6 |
Source


|
| Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the primary molecular targets of Ethoxysanguinarine and how does its interaction with these targets influence cellular processes?
A: Ethoxysanguinarine has been shown to directly interact with several key proteins involved in cellular regulation. One prominent target is CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). By binding to CIP2A, Ethoxysanguinarine prevents CIP2A from inhibiting PP2A (Protein Phosphatase 2A) [, , ]. This activation of PP2A subsequently leads to the downregulation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a critical regulator of cell growth and proliferation [].
Q2: How does the structure of Ethoxysanguinarine relate to its observed biological activity?
A: While the precise structure-activity relationship (SAR) of Ethoxysanguinarine is still under investigation, studies have begun to elucidate how specific structural features contribute to its biological activity. For example, research comparing berberine and its structural analogs, including Ethoxysanguinarine, revealed that subtle differences in their structures significantly impact their effects on individual gut microbiomes [].
Q3: What are the potential applications of Ethoxysanguinarine in treating diseases?
A: Ethoxysanguinarine has shown promising anticancer activity against various cancer types in vitro and in vivo. Notably, its ability to inhibit CIP2A, activate AMPK, and suppress Hakai signaling makes it a potential therapeutic agent for cancers where these pathways are dysregulated, such as colorectal cancer [], breast cancer [, ], lung cancer [], and gastric cancer [, ].
Q4: What are the current limitations and areas requiring further research for Ethoxysanguinarine?
A4: Despite its promising biological activities, further research is needed to fully understand Ethoxysanguinarine's therapeutic potential and address existing limitations. These include:
Q5: What analytical techniques are employed to study Ethoxysanguinarine?
A5: Researchers employ various analytical methods to characterize and quantify Ethoxysanguinarine, including:
- Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity [, ].
- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify Ethoxysanguinarine from complex mixtures, such as plant extracts or biological samples [].
- Molecular Docking: This computational approach helps predict the binding affinity and interactions of Ethoxysanguinarine with its target proteins, aiding in understanding its mechanism of action [, ].
- Cellular Assays: A variety of cell-based assays are used to assess Ethoxysanguinarine's biological activity, including viability assays, apoptosis assays, and migration/invasion assays [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

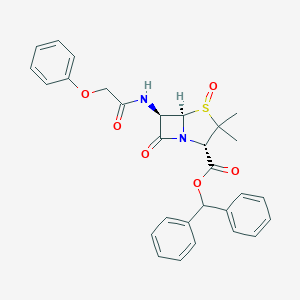
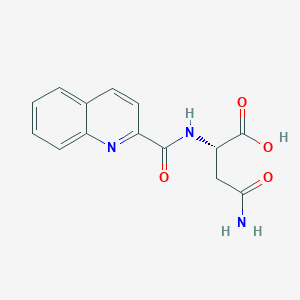
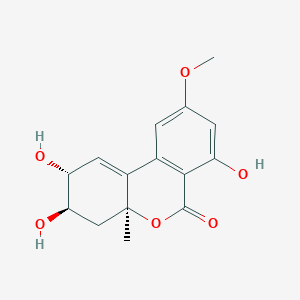
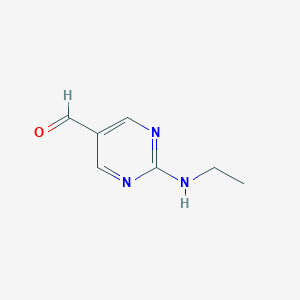
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
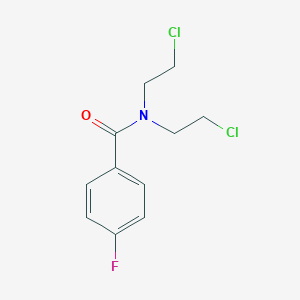

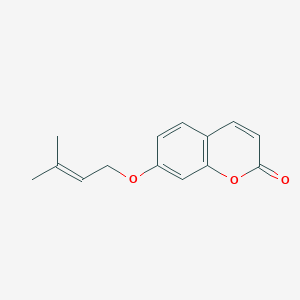


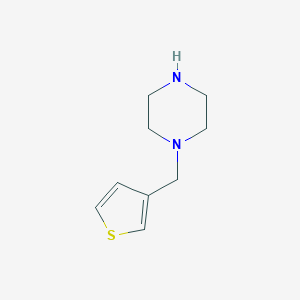
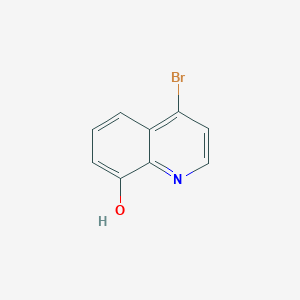

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)